1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone
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Overview
Description
1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone is a complex organic compound that features both indole and pyridine moieties. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals.
Preparation Methods
The synthesis of 1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a ketone reacts with phenylhydrazine under acidic conditions to form the indole ring . The pyridine moiety can be introduced through various coupling reactions, such as the Suzuki or Heck reactions, which involve palladium-catalyzed cross-coupling of halogenated pyridines with suitable partners . Industrial production methods often optimize these reactions for higher yields and purity, employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common, especially on the indole ring, where halogenation, nitration, and sulfonation can occur under appropriate conditions
Scientific Research Applications
1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for studying cellular processes and signaling pathways.
Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist .
Comparison with Similar Compounds
1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone can be compared with other indole and pyridine derivatives:
Indole-3-carbaldehyde: Similar in structure but lacks the pyridine moiety, making it less versatile in certain applications.
Pyridine-3-carboxaldehyde: Contains the pyridine ring but lacks the indole moiety, limiting its biological activity compared to the compound .
Indole-3-acetic acid: A naturally occurring compound with significant biological activity but different functional groups and applications.
Properties
CAS No. |
348085-14-3 |
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Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
1-[4-(1H-indole-2-carbonyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C16H12N2O2/c1-10(19)13-9-17-7-6-12(13)16(20)15-8-11-4-2-3-5-14(11)18-15/h2-9,18H,1H3 |
InChI Key |
GMJADPXMUWFUOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1)C(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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